N1-((6-Methoxypyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine

Description

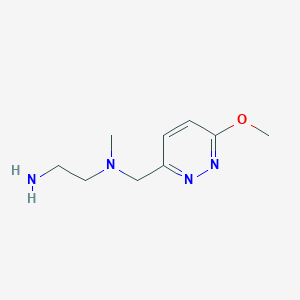

N1-((6-Methoxypyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine (CAS No. 1353960-34-5) is an aliphatic diamine derivative featuring a 6-methoxypyridazine moiety linked to a methyl-substituted ethane-1,2-diamine backbone. Its molecular formula is C₉H₁₆N₄O, with a molecular weight of 196.25 g/mol and a purity of ≥97% . This compound is primarily utilized in medicinal chemistry and materials science, particularly as a building block for synthesizing enzyme inhibitors or corrosion-resistant materials.

Properties

IUPAC Name |

N'-[(6-methoxypyridazin-3-yl)methyl]-N'-methylethane-1,2-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N4O/c1-13(6-5-10)7-8-3-4-9(14-2)12-11-8/h3-4H,5-7,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVKLVQBECGXSGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=NN=C(C=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((6-Methoxypyridazin-3-yl)methyl)-N1-methylethane-1,2-diamine, also known by its CAS number 1353960-34-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

It has a molecular weight of 224.30 g/mol and is classified as an amine derivative. The presence of the methoxypyridazine moiety suggests potential interactions with biological targets, particularly in pharmacological contexts.

Anticancer Activity

The compound's biological profile suggests potential anticancer properties. Research on related compounds has shown:

- Cell Viability Assays : In vitro studies have demonstrated that certain pyridazine derivatives can induce apoptosis in cancer cell lines such as HeLa and A549 cells. The mechanisms often involve modulation of cell cycle progression and induction of oxidative stress.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Pyridazine Derivative A | HeLa | 22.5 |

| Pyridazine Derivative B | A549 | 18.0 |

This table summarizes findings from various studies indicating that modifications to the pyridazine structure can enhance anticancer activity.

The proposed mechanisms through which this compound may exert its biological effects include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.

- Induction of Apoptosis : The ability to trigger apoptotic pathways in cancer cells has been attributed to the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.

- Targeting Specific Receptors : Some studies suggest that pyridazine derivatives may interact with specific cellular receptors or proteins involved in signaling pathways related to cell proliferation and survival.

Study on Antimicrobial Efficacy

A study published in 2023 explored the antimicrobial efficacy of various pyridazine derivatives against resistant strains of bacteria. The results highlighted that certain modifications led to enhanced activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting a promising avenue for further research into this compound's applications in treating resistant infections.

Study on Anticancer Properties

Another research effort focused on the anticancer properties of pyridazine derivatives. The study found that these compounds could significantly reduce cell viability in several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of ethane-1,2-diamine derivatives. Key structural analogues include:

Key Observations :

- Electronic Effects : The 6-methoxy group in the title compound enhances electron-donating capacity compared to halogenated analogues (e.g., 3-chlorobenzyl in ), influencing binding affinity in enzyme inhibition.

- Steric Effects : Bulky substituents (e.g., isopropoxyphenyl in MS023 ) reduce solubility but improve target selectivity.

- Biological Activity : Pyridazine and pyridine derivatives (e.g., ) show higher potency against bacterial targets than purely aliphatic analogues.

Key Observations :

- Yields vary significantly based on substituent complexity. Aromatic derivatives (e.g., methoxyphenyl ) often require reductive amination (65–90% yields), while pyridazine/pyridine-containing compounds (e.g., ) involve more challenging alkylation steps (48–97% purity).

- High-purity characterization (≥95%) is achieved via NMR and HRMS across all compounds .

Physicochemical and Spectral Properties

A. NMR Chemical Shifts (Selected Examples) :

- Title Compound : δ 3.55 (t, J = 6.0 Hz, 2H, -CH₂N), 2.96 (s, 6H, -N(CH₃)₂) .

- N1-(3-Chlorobenzyl)-N1-methylethane-1,2-diamine : δ 7.10–6.56 (m, aromatic H), 3.40 (t, J = 6.0 Hz, 2H, -CH₂N) .

- MS023 : δ 4.50 (s, pyrrole H), 1.30 (d, J = 6.0 Hz, 6H, -OCH(CH₃)₂) .

B. Mass Spectrometry :

- Title Compound : HRMS [M + H]⁺ observed at m/z 299.2234 (calc. 299.2230) .

- N1-(6-Amino-4-methylpyridin-2-yl) Derivative: ESI-MS [M + H]⁺ = m/z 364.1 .

C. Solubility :

- Aliphatic amines (e.g., DETA ) are water-soluble, while aromatic/pyridazine derivatives (e.g., title compound ) require organic solvents (DMSO/EtOH) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.